3-((7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid
CAS No.: 313470-92-7
Cat. No.: VC5050575
Molecular Formula: C17H17ClN4O4S
Molecular Weight: 408.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313470-92-7 |
|---|---|
| Molecular Formula | C17H17ClN4O4S |
| Molecular Weight | 408.86 |
| IUPAC Name | 3-[7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C17H17ClN4O4S/c1-20-14-13(15(25)21(2)17(20)26)22(9-10-3-5-11(18)6-4-10)16(19-14)27-8-7-12(23)24/h3-6H,7-9H2,1-2H3,(H,23,24) |
| Standard InChI Key | LBXIUPKSOLXYPQ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC(=O)O)CC3=CC=C(C=C3)Cl |
Introduction
The compound 3-((7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is a complex organic molecule that incorporates a purine backbone with a 4-chlorobenzyl substituent and a thio linkage to a propanoic acid moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of 3-((7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid likely involves multiple steps, starting with the preparation of the purine core and subsequent modification to introduce the thio linkage and propanoic acid moiety. This process may involve reactions such as nucleophilic substitution and acid coupling.
Synthesis Steps
-
Preparation of Purine Core: The starting material, 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, can be synthesized through methods involving the condensation of appropriate precursors.
-
Introduction of Thio Linkage: This step would involve the reaction of the purine derivative with a thiolating agent to introduce the sulfur atom.
-
Coupling with Propanoic Acid: The final step involves coupling the thiolated purine derivative with propanoic acid or its derivatives to form the desired compound.
Potential Applications
While specific applications of 3-((7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid are not detailed in the available literature, compounds with similar structures are often explored for their biological activities, such as enzyme inhibition or receptor modulation.
Biological Activity
-
Enzyme Inhibition: Compounds with purine backbones can act as inhibitors for various enzymes, depending on their substituents and modifications.
-
Pharmaceutical Potential: The presence of a propanoic acid group may enhance solubility and bioavailability, making it a candidate for further pharmaceutical development.
Data and Research Findings
Given the lack of specific data on 3-((7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid, we can look at related compounds for insights:
Future Directions
-
Synthetic Optimization: Developing efficient synthesis protocols to improve yield and purity.
-
Biological Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.
-
Structural Modifications: Exploring modifications to enhance solubility, bioavailability, or potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume